Cas no 2336808-88-7 (tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate)

Tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate is a specialized carbamate derivative featuring a 4-hydroxypiperidine moiety linked to a phenyl ring via a carbonyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, serving as a key intermediate in the synthesis of bioactive molecules. The tert-butyl carbamate group provides stability and facilitates further functionalization, while the hydroxypiperidine moiety enhances solubility and potential binding interactions. Its well-defined structure and purity make it suitable for applications in drug discovery, particularly in the development of protease inhibitors and receptor modulators. The compound’s synthetic utility and physicochemical properties underscore its value in advanced organic synthesis.
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate structure
2336808-88-7 structure
Product name:tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
CAS No:2336808-88-7
MF:C17H24N2O4
Molecular Weight:320.383464813232
CID:6010783
PubChem ID:133764929

tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
    • EN300-7548162
    • 2336808-88-7
    • インチ: 1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13-6-4-5-12(11-13)15(21)19-9-7-14(20)8-10-19/h4-6,11,14,20H,7-10H2,1-3H3,(H,18,22)
    • InChIKey: OVPOBCYGKAEMKM-UHFFFAOYSA-N
    • SMILES: OC1CCN(C(C2C=CC=C(C=2)NC(=O)OC(C)(C)C)=O)CC1

計算された属性

  • 精确分子量: 320.17360725g/mol
  • 同位素质量: 320.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 425
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 78.9Ų

tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7548162-0.25g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
0.25g
$381.0 2025-03-22
Enamine
EN300-7548162-0.05g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
0.05g
$348.0 2025-03-22
Enamine
EN300-7548162-1.0g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
1.0g
$414.0 2025-03-22
Enamine
EN300-7548162-0.1g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
0.1g
$364.0 2025-03-22
Enamine
EN300-7548162-0.5g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
0.5g
$397.0 2025-03-22
Enamine
EN300-7548162-2.5g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
2.5g
$810.0 2025-03-22
Enamine
EN300-7548162-5.0g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
5.0g
$1199.0 2025-03-22
Enamine
EN300-7548162-10.0g
tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate
2336808-88-7 95.0%
10.0g
$1778.0 2025-03-22

tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate 関連文献

tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamateに関する追加情報

Recent Advances in the Study of tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate (CAS: 2336808-88-7)

The compound tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate (CAS: 2336808-88-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate as a key intermediate in the synthesis of novel bioactive molecules. Researchers have successfully employed this compound in the development of small-molecule inhibitors targeting various disease pathways, including cancer and neurodegenerative disorders. Its unique structural features, such as the hydroxypiperidine moiety and carbamate group, contribute to its versatility in medicinal chemistry applications.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate through a multi-step process involving palladium-catalyzed coupling reactions. The researchers optimized the reaction conditions to achieve high yields and purity, making it a viable candidate for large-scale production. Furthermore, the compound exhibited excellent stability under physiological conditions, which is crucial for its potential use in pharmaceutical formulations.

In terms of biological activity, preliminary in vitro assays have shown that derivatives of tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate exhibit promising inhibitory effects on specific enzyme targets. For instance, a recent study reported its activity against protein kinases involved in cancer cell proliferation, with IC50 values in the low micromolar range. These findings suggest that further optimization of this scaffold could lead to the development of potent therapeutic agents.

Another area of interest is the compound's potential application in central nervous system (CNS) drug discovery. The hydroxypiperidine moiety is known to enhance blood-brain barrier penetration, making it an attractive feature for designing drugs targeting neurological diseases. Recent preclinical studies have explored its use in modulating neurotransmitter receptors, with encouraging results in animal models of depression and anxiety.

Despite these promising developments, challenges remain in the clinical translation of tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate-based therapeutics. Issues such as metabolic stability, selectivity, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Current research efforts are focused on modifying the core structure to improve these pharmacological properties while maintaining its bioactive potential.

In conclusion, tert-butyl N-[3-(4-hydroxypiperidine-1-carbonyl)phenyl]carbamate (CAS: 2336808-88-7) represents a valuable chemical scaffold with diverse applications in medicinal chemistry. The latest research underscores its potential as a building block for novel therapeutics, particularly in oncology and CNS disorders. Continued investigation into its mechanism of action and optimization of its pharmacological profile will be crucial for advancing this compound toward clinical development.

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